molecular formula C11H15N3O B1601426 N-(Pyridin-3-YL)piperidine-4-carboxamide CAS No. 779999-14-3

N-(Pyridin-3-YL)piperidine-4-carboxamide

Cat. No.: B1601426
CAS No.: 779999-14-3
M. Wt: 205.26 g/mol
InChI Key: FQMYDDPPTIVYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-3-YL)piperidine-4-carboxamide is a structurally versatile compound featuring a piperidine core linked to a pyridine ring via a carboxamide group. Its derivatives, particularly N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (referred to as Compound 8 in the literature), have been extensively studied for their anticancer properties. These derivatives are synthesized through multi-step reactions involving pyrimidine ring formation and subsequent functionalization . Key activities include anti-angiogenic effects (inhibiting blood vessel proliferation) and DNA cleavage, as demonstrated in chick chorioallantoic membrane (CAM) assays and gel electrophoresis studies . Compounds such as 10a, 10b, 10c, 12b, 14b, and 14c exhibit potent activity, making them candidates for anticancer drug development .

Properties

CAS No.

779999-14-3

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-pyridin-3-ylpiperidine-4-carboxamide

InChI

InChI=1S/C11H15N3O/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10/h1-2,5,8-9,12H,3-4,6-7H2,(H,14,15)

InChI Key

FQMYDDPPTIVYDX-UHFFFAOYSA-N

SMILES

C1CNCCC1C(=O)NC2=CN=CC=C2

Canonical SMILES

C1CNCCC1C(=O)NC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mechanism of Action

  • Anti-Angiogenic Activity : Compound 8 derivatives reduce blood vessel proliferation in CAM assays, likely through dual inhibition of angiogenesis and DNA damage .
  • Tankyrase Inhibition : TI-12403 targets TNKS enzymes, stabilizing AXIN2 and suppressing β-catenin signaling, a pathway critical in colorectal cancer .
  • Kinase Inhibition : Substituted pyridin-3-yl carboxamides (e.g., 4-substituted derivatives) inhibit PIM kinases, affecting cell proliferation in hyperproliferative disorders .

Efficacy and Toxicity

  • TI-12403: Demonstrated efficacy in reducing tumor viability in vitro and in vivo (DLD-1 xenografts) without visible toxicity in mice .

Data Tables

Table 1: Anti-Angiogenic Activity of Compound 8 Derivatives

Derivative Anti-Angiogenic Efficacy (CAM Assay) DNA Cleavage Activity
10a +++ ++
10b +++ ++
12b ++ +++
14c ++ +++

Key: +++ = High activity, ++ = Moderate activity

Table 2: Structural vs. Functional Trends

Substituent Type Example Compound Impact on Activity
Pyrimidine-aryl Compound 8 Enhances anti-angiogenic/DNA cleavage
Triazolo-pyridine TI-12403 Shifts activity to Wnt pathway inhibition
Thiophene N-(Piperidin-4-yl)thiophene-3-carboxamide Alters pharmacokinetics

Preparation Methods

Amide Bond Formation via Activated Ester or Carbamate Intermediates

One of the most common and effective approaches involves activating piperidine-4-carboxylic acid to form an intermediate ester or carbamate, which then reacts with a pyridin-3-yl amine derivative to form the target amide.

  • Procedure Example:
    • Piperidine-4-carboxylic acid is dissolved in dry N,N-dimethylformamide (DMF) and cooled to 0–5 °C.
    • Isobutyl chloroformate and N-methyl morpholine are added to activate the carboxylic acid, forming an active ester intermediate.
    • Subsequently, 3-aminopyridine or a pyridin-3-yl substituted amine is introduced.
    • The reaction mixture is stirred at room temperature for 5–6 hours.
    • After completion, the mixture is worked up by solvent removal, aqueous extraction, and purification via column chromatography to yield N-(Pyridin-3-YL)piperidine-4-carboxamide with good purity.

This method benefits from mild conditions and good yields, making it suitable for laboratory-scale synthesis and potentially scalable for industrial applications.

Reduction of Nitro-Substituted Pyridine Intermediates

Another preparative route involves the reduction of nitro-substituted pyridine intermediates to amines, which then undergo coupling to form the target amide.

  • Procedure Example:
    • A quaternary ammonium salt intermediate is prepared by reacting 3-(4-nitrophenyl)pyridine with a 3-halogenated propylene.
    • This intermediate undergoes reduction using zinc chloride and sodium borohydride to simultaneously reduce the nitro group and the pyridine ring, yielding 4-(piperidine-3-yl)aniline.
    • This intermediate can then be further functionalized to form the desired carboxamide derivative.

This method avoids precious metal catalysts, reduces production costs, and is particularly suitable for large-scale industrial production due to mild reaction conditions and good yields.

Pd-Catalyzed C–N Bond Formation and Nucleophilic Aromatic Substitution

For derivatives and analogs of this compound, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution have been employed.

  • For example, Pd-catalyzed C–N bond formation between 3-bromo-4-chloropyridine and piperidine-4-carboxamide derivatives can yield intermediates that are further modified by substitution of chloro groups with pyrazole or other heterocycles.
  • Nucleophilic replacement of fluoro groups on pyridine rings by piperidine-4-carboxamide under heating conditions is also reported to yield functionalized derivatives.

These methods offer versatility for structural diversification but require careful control of reaction conditions and catalysts.

Comparative Data Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations Yield & Scale Suitability
Amide Bond Formation via Activated Ester Piperidine-4-carboxylic acid, isobutyl chloroformate, N-methyl morpholine, DMF, 0–5 °C to RT Mild conditions, good yield, straightforward Requires purified amines, moderate reaction time Good for lab and scale-up
Reduction of Nitro-Substituted Pyridine 3-(4-nitrophenyl)pyridine, 3-halogenated propylene, ZnCl2, NaBH4 Avoids precious metals, cost-effective, mild conditions Multi-step, requires handling of reducing agents Excellent for large-scale industrial use
Pd-Catalyzed C–N Bond Formation & Nucleophilic Substitution Pd catalysts, 3-bromo-4-chloropyridine, piperidine-4-carboxamide derivatives, heating Enables structural diversification, high selectivity Requires expensive catalysts, sensitive conditions Suitable for complex derivatives synthesis

Detailed Research Findings and Notes

  • The amide bond formation method using activated esters is widely reported and validated by multiple studies, including those focusing on derivatives with additional pyrimidinyl substitutions. This method allows for the incorporation of various functional groups on the pyridine ring, facilitating medicinal chemistry optimization.

  • The reduction method described in patent CN106432054A emphasizes the simultaneous reduction of nitro and pyridine moieties using sodium borohydride in the presence of zinc chloride, avoiding expensive catalysts and enabling cost-effective intermediate production. This method is particularly advantageous for industrial synthesis of intermediates like 4-(piperidine-3-yl)aniline, which can be further converted to the carboxamide.

  • Pd-catalyzed methods and nucleophilic aromatic substitution reactions provide routes to more complex analogs of this compound, expanding the chemical space for drug discovery. These methods require precise control over reaction parameters and are typically employed in advanced synthetic stages.

  • Characterization of products from these methods is routinely confirmed by FTIR, 1H-NMR, mass spectrometry, and elemental analysis, ensuring high purity and structural integrity.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyridine C-3 substitution) and amide bond integrity. For example, a singlet at δ 8.3 ppm (pyridine H-2) and a triplet at δ 3.4 ppm (piperidine H-3) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak at m/z 246.1245 (calculated for C₁₁H₁₄N₃O) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times calibrated against standards .

How do structural modifications to the pyridine or piperidine moieties affect the compound’s biological activity?

Q. Advanced Research Focus

  • Pyridine Substituents : Bromination at pyridine C-5 (as in N-(5-bromopyridin-2-yl)piperidine-4-carboxamide) enhances binding to kinase targets (e.g., IC₅₀ = 0.8 μM vs. 2.1 μM for parent compound) by increasing hydrophobic interactions .
  • Piperidine Modifications : Introduction of a hydroxypropyl group (N-(3-hydroxypropyl)piperidine-4-carboxamide) improves solubility (logP reduced from 2.1 to 1.4) and antiviral activity (EC₅₀ = 1.2 μM against SARS-CoV-2) .
  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes, followed by in vitro assays (e.g., fluorescence polarization for kinase inhibition) .

How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?

Advanced Research Focus
Contradictions often arise from assay variability or off-target effects. Strategies include:

  • Dose-Response Curves : Validate IC₅₀ values across multiple replicates (n ≥ 3) using standardized protocols (e.g., ATP concentration fixed at 1 mM in kinase assays) .
  • Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Structural Analysis : Co-crystallization with target enzymes (e.g., PDB ID 6LU7 for SARS-CoV-2 main protease) confirms direct binding .

What strategies improve the pharmacokinetic profile of this compound derivatives?

Q. Advanced Research Focus

  • Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP. For example, N-(3-hydroxypropyl) derivatives show 3.5-fold higher aqueous solubility (12.8 mg/mL vs. 3.7 mg/mL) .
  • Metabolic Stability : Replace labile esters with amides (t₁/₂ increased from 1.2 h to 4.5 h in human liver microsomes) .
  • Formulation : Nanoemulsions (e.g., 100 nm particles via high-pressure homogenization) improve oral bioavailability (AUC increased by 60% in rat models) .

What computational tools are recommended for predicting the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Docking Software : Schrödinger Suite (Glide) or AutoDock Vina for binding affinity predictions (RMSD ≤ 2.0 Å validated against crystallographic data) .
  • MD Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories (e.g., hydrogen bond persistence >80% with kinase ATP-binding pockets) .
  • QSAR Models : Use MOE or RDKit to correlate substituent electronegativity with IC₅₀ values (R² > 0.85 for training sets) .

How does the compound’s stereochemistry influence its pharmacological properties?

Q. Advanced Research Focus

  • Chiral Centers : Piperidine C-3 stereochemistry (R vs. S) affects receptor binding. For example, (R)-enantiomers of related compounds show 10-fold higher affinity for dopamine D3 receptors .
  • Synthesis of Enantiomers : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation (Ru-BINAP catalysts, 95% ee) .
  • Analytical Methods : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers (resolution factor >1.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.